
Abc44, >=98% (hplc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABC44 is a potent and selective inhibitor of palmitoyl-protein thioesterase 1 (PPT-1).
Aplicaciones Científicas De Investigación
Application in Phytoplankton Pigment Analysis
High-performance liquid chromatography (HPLC) is crucial in analyzing chlorophyll a and associated phytoplankton pigments, essential for biogeochemical studies and ocean color validation activities. An intercomparison exercise of HPLC pigment determination revealed that despite varying HPLC methods, the agreement between laboratories was within acceptable limits for remote sensing validation purposes. This highlights HPLC's reliability in phytoplankton pigment analysis (Claustre et al., 2004).
Role in Determining Rare-Earth Elements in Rocks
HPLC procedures have been developed for determining rare-earth elements (REE) in rocks. The method involves separating REE from a rock sample on cation-exchange resin, followed by dynamic ion-exchange HPLC. This technique has shown good agreement with isotope-dilution techniques and provided precise results for a range of rock types, indicating HPLC's effectiveness in geology and mineralogy (Cassidy, 1988).
HPLC in Analyzing Arsenobetaine in Seafood Products
A study developed an HPLC method coupled with inductively coupled plasma atomic emission spectrometry (ICP-AES) for determining arsenobetaine (AB) in seafood products. This method's analytical features, including detection limits and percentage recovery, demonstrate HPLC's utility in food chemistry, especially in ensuring the safety and quality of seafood products (Ybáñez et al., 1995).
HPLC in Determining Phenol in Honey
Research developed a high-performance liquid chromatographic method for quantifying phenol in honey. This method involved a simple sample preparation procedure and provided a sensitive and cost-effective way to quantify phenol levels in honey, underscoring HPLC's importance in food safety and quality control (Gyorik et al., 2003).
HPLC in Sunscreen Determination in Cosmetics
The development and validation of an HPLC method for the quantitative determination of compounds in sunscreen emulsions illustrate HPLC's application in the cosmetics industry. This method achieved simultaneous and precise determination of various compounds, indicating its potential for quality control in cosmetic product manufacturing (Dutra et al., 2002).
Propiedades
Número CAS |
1831135-46-6 |
|---|---|
Nombre del producto |
Abc44, >=98% (hplc) |
Fórmula molecular |
C31H40N6O5 |
Peso molecular |
576.69 |
Nombre IUPAC |
7-((1-Benzylpiperidin-4-yl)methyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C31H40N6O5/c1-41-27-9-7-26(8-10-27)34-16-18-35(19-17-34)31(40)42-37-29(38)28-23-33(15-20-36(28)30(37)39)22-25-11-13-32(14-12-25)21-24-5-3-2-4-6-24/h2-10,25,28H,11-23H2,1H3 |
Clave InChI |
YHRQLTHMALGXOG-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=CC=C(OC)C=C2)CC1)ON(C3=O)C(N4C3CN(CC5CCN(CC6=CC=CC=C6)CC5)CC4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABC44; ABC-44; ABC 44; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



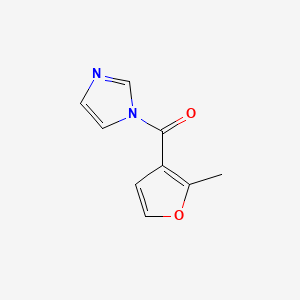
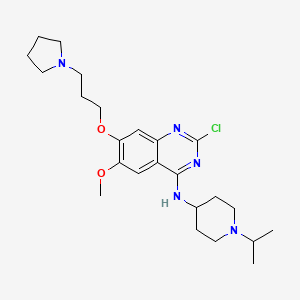
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
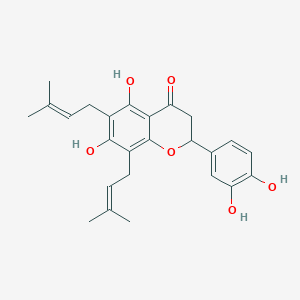
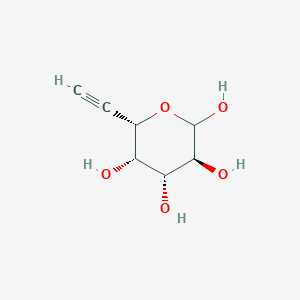
![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
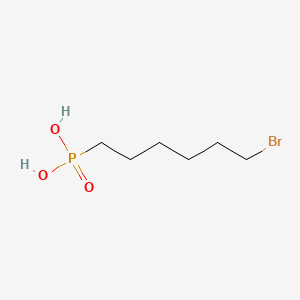

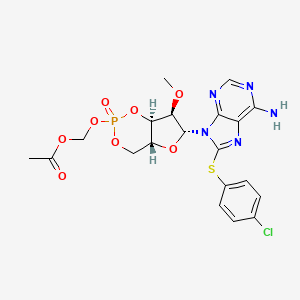
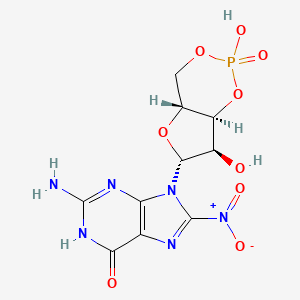
![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)